

Tebuflouquin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

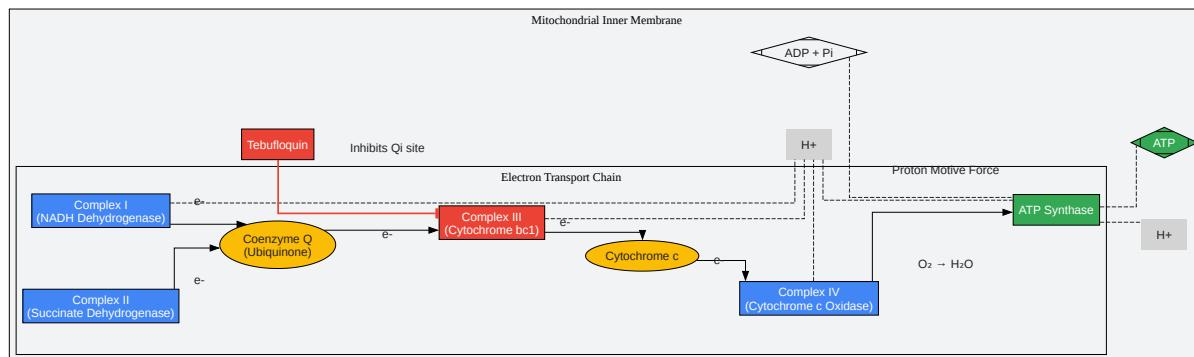
Compound Name: **Tebuflouquin**
Cat. No.: **B3424904**

[Get Quote](#)

For immediate release

This technical guide provides an in-depth overview of **Tebuflouquin**, a quinoline-based fungicide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, mechanism of action, physicochemical properties, and biological activity.

Chemical Identity


Identifier	Value
IUPAC Name	6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl acetate[1][2]
CAS Number	376645-78-2[1][2]
Molecular Formula	C ₁₇ H ₂₀ FNO ₂ [1]
Molecular Weight	289.34 g/mol [3]
Canonical SMILES	CC1=C(N=C2C(=CC(=CC2=C1OC(=O)C)C(C)C)F)C[3]
InChI Key	LWLJEQHTPVPKSJ-UHFFFAOYSA-N[1]

Mechanism of Action

Tebuflouquin is a potent inhibitor of mitochondrial respiration in fungi.[1] Its mode of action is the disruption of the electron transport chain, a critical pathway for ATP synthesis. The

Fungicide Resistance Action Committee (FRAC) has assigned **Tebuflouquin** to group U16, signifying an unknown mode of action, though it is known to not be cross-resistant with Quinone outside Inhibitors (QoI).[1][4] Evidence suggests that **Tebuflouquin** targets Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain.[1] Unlike QoI fungicides that bind to the Quinone outside (Qo) site of Complex III, **Tebuflouquin** is thought to act at the Quinone inside (Qi) site, thus inhibiting the electron transfer from ubiquinol to cytochrome c and halting ATP production.[5]

Diagram of Proposed Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Tebuflouquin** action on the mitochondrial electron transport chain.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of **Tebuflouquin** is provided below.

Property	Value	Reference
Physical State	Solid, powder	
Color	White	
Odor	Odorless	
Melting Point	92.3 - 93.8 °C	
Boiling Point	237.2 °C	
Vapor Pressure	3.2×10^{-4} Pa (at 25 °C)	
Water Solubility	20.2 mg/L (at 20 °C)	
Log P (octanol/water)	4.02 (at 25 °C)	
Acute Oral LD ₅₀ (Rat)	> 2000 mg/kg	[6]

Biological Activity

Tebuflouquin exhibits a broad spectrum of fungicidal activity, with notable efficacy against *Pyricularia oryzae*, the causal agent of rice blast.[3][7]

Fungal Species	Activity
Pyricularia oryzae	A gradual rise in EC ₅₀ values has been observed over a 26-year period, though it remains an important fungicide for control. [8]
Alternaria solani	Moderate activity
Gibberella zeae	Low activity
Phytophthora capsici	58.1% inhibition at 50 µg/mL
Sclerotinia sclerotiorum	75.0% inhibition at 50 µg/mL
Botrytis cinerea	Moderate activity
Rhizoctonia solani	Moderate activity
Fusarium oxysporum	42.9% inhibition at 50 µg/mL
Cercospora arachidicola	37.5% inhibition at 50 µg/mL
Physalospora piricola	65.4% inhibition at 50 µg/mL

Experimental Protocols

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is a representative method for determining the half-maximal effective concentration (EC₅₀) of **Tebufloquin** against a target fungal pathogen, such as *Pyricularia oryzae*.

1. Preparation of Fungal Cultures:

- The test fungus is grown on a suitable medium, such as potato dextrose agar (PDA), until sufficient mycelial growth is achieved.

2. Preparation of **Tebufloquin** Stock Solution:

- A stock solution of **Tebuflloquin** is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

3. Preparation of Amended Media:

- The **Tebuflloquin** stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with the solvent alone is also prepared.

4. Inoculation and Incubation:

- Mycelial plugs of a standard size (e.g., 5 mm diameter) are taken from the margin of an actively growing fungal culture and placed in the center of the petri dishes containing the amended and control media.
- The plates are incubated at an appropriate temperature (e.g., 25°C) in the dark.

5. Data Collection and Analysis:

- The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
- The percentage of mycelial growth inhibition is calculated for each concentration using the formula:
 - Inhibition (%) = $[(dc - dt) / dc] \times 100$
 - where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
- The EC₅₀ value is determined by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Diagram of Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for determining the in vitro fungicidal activity of **Tebufloquin**.

This document is intended for informational purposes for a scientific audience. Always refer to the relevant safety data sheets and established laboratory protocols when handling chemical substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tebufloquin | 376645-78-2 | Benchchem [benchchem.com]
- 2. bcppesticidecompendium.org [bcppesticidecompendium.org]
- 3. Tebufloquin | C17H20FNO2 | CID 11629002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. frac.info [frac.info]
- 5. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 6. Tebufloquin [sitem.herts.ac.uk]
- 7. journals.flvc.org [journals.flvc.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- To cite this document: BenchChem. [Tebufloquin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3424904#iupac-name-and-cas-number-for-tebufloquin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com